![molecular formula C19H17N3O3S B3002485 Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-16-7](/img/structure/B3002485.png)
Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
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Overview
Description
The compound of interest, Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and substituents. For instance, the first paper describes ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its supramolecular aggregation through various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . The second paper discusses the synthesis and crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which includes techniques like X-ray crystallography and NMR for structural investigation .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic aromatic compounds. For example, the synthesis of the compound in the second paper starts from p-bromoaniline, leading to the formation of a triazole derivative . Although the exact synthesis of Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not detailed, similar synthetic routes may be applicable, involving halogenated anilines, sulfur donors, and esterification reactions.
Molecular Structure Analysis
The molecular structure of related compounds shows nearly planar conformations with stabilization through intramolecular and intermolecular interactions. The first paper highlights the importance of hydrogen bonding and pi interactions in stabilizing the crystal structure . Similarly, the second paper provides insights into the crystallographic parameters and hydrogen bonding of a triazole derivative . These findings suggest that Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate may also exhibit a planar structure with potential for similar stabilizing interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be hypothesized based on the properties of similar compounds. The first paper indicates that the polysubstituted pyridines exhibit supramolecular aggregation, which could affect their solubility and melting points . The second paper provides specific crystallographic data, such as unit cell parameters and space group, which are crucial for understanding the solid-state properties of the compound . These properties are essential for predicting the behavior of Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate in various environments and applications.
Scientific Research Applications
Synthesis and Chemical Transformations
- Regioselective Synthesis : The compound has been synthesized through a process ensuring high regioselectivity, as demonstrated in the synthesis of ethyl 1,2,4-triazine-5-carboxylates, confirming the absence of regio isomers like 6-carboxylates (Ohsumi & Neunhoeffer, 1992).
- Chemical Transformations : Various chemical transformations of ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylates have been reported, showing versatility in reactions with aromatic amines and other compounds (Cai, 1985).
Novel Compound Synthesis
- Creation of New Compounds : Research has focused on synthesizing new compounds, such as ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, through specific reactions like the Dimroth rearrangement (Ezema et al., 2015).
- Synthesis of Derivatives : The synthesis of derivatives like ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate has been explored, indicating a wide range of potential chemical modifications and applications (Pokhodylo & Obushak, 2019).
Structural and Mechanistic Studies
- Crystal Structure Analysis : Studies have been conducted on the crystal structure and cytotoxic activity of related 4-thiopyrimidine derivatives, offering insights into the structural and functional aspects of similar compounds (Stolarczyk et al., 2018).
- Investigation of Reaction Mechanisms : The reaction mechanisms of similar compounds, such as ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, have been studied, providing a deeper understanding of the chemical behaviors and potential applications of these triazines (Ledenyova et al., 2018).
Mechanism of Action
While the specific mechanism of action for Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is not detailed in the available resources, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions for the study of Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties. The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury could be a promising area of research .
properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-19(23)16-18(26-15-11-9-14(24-2)10-12-15)20-17(22-21-16)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRLVYYXJNYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate |
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